Cas no 107491-52-1 (Benzenesulfonamide,N-(4-cyanophenyl)-3-(trifluoromethyl)-)
107491-52-1 structure
Product Name:Benzenesulfonamide,N-(4-cyanophenyl)-3-(trifluoromethyl)-
CAS-nummer:107491-52-1
MF:C14H9F3N2O2S
MW:326.293672323227
CID:204998
PubChem ID:184834
Update Time:2025-04-19
Benzenesulfonamide,N-(4-cyanophenyl)-3-(trifluoromethyl)- Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzenesulfonamide,N-(4-cyanophenyl)-3-(trifluoromethyl)-
- N-(4-Cyanophenyl)-3-(trifluoromethyl)benzenesulfonamide
- AC1L4FO8
- AC1Q6VST
- ACMC-20mb10
- AR-1J9131
- CTK4A5466
- AKOS008682978
- Benzenesulfonamide, N-(4-cyanophenyl)-3-(trifluoromethyl)-
- CHEMBL2289613
- 107491-52-1
- DTXSID50148062
-
- Inchi: 1S/C14H9F3N2O2S/c15-14(16,17)11-2-1-3-13(8-11)22(20,21)19-12-6-4-10(9-18)5-7-12/h1-8,19H
- InChI-sleutel: HNOSJIVHYZWJSI-UHFFFAOYSA-N
- LACHT: S(C1C=CC=C(C(F)(F)F)C=1)(NC1C=CC(C#N)=CC=1)(=O)=O
Berekende eigenschappen
- Exacte massa: 326.03377
- Monoisotopische massa: 326.034
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 7
- Zware atoomtelling: 22
- Aantal draaibare bindingen: 3
- Complexiteit: 525
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3.4
- Topologisch pooloppervlak: 78.3Ų
Experimentele eigenschappen
- Dichtheid: 1.49
- Kookpunt: 451.6°C at 760 mmHg
- Vlampunt: 226.9°C
- Brekindex: 1.586
- PSA: 69.96
- LogboekP: 4.53168
Benzenesulfonamide,N-(4-cyanophenyl)-3-(trifluoromethyl)- Gerelateerde literatuur
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
-
Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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